molecular formula C16H15N3S2 B2485368 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 477869-75-3

5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2485368
CAS No.: 477869-75-3
M. Wt: 313.44
InChI Key: WQOPSQDNCDMMQN-UHFFFAOYSA-N
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Description

5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H15N3S2 and its molecular weight is 313.44. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

  • A series of novel di-triazoles, including compounds related to the specified chemical structure, have been synthesized and evaluated for their antimicrobial properties. These compounds showed good antifungal activity against yeast fungi and antimicrobial activity against specific bacteria and yeast strains, suggesting their potential use in combating infections caused by these organisms (Ünver et al., 2008).
  • Another study focused on the synthesis and characterization of novel triazol compounds containing a thiophene ring, indicating their potential as antifungal agents. The research highlighted the synthesis process and the antimicrobial evaluation of these compounds, with some demonstrating high degrees of antifungal activity (Ünver et al., 2010).

Anticancer Applications

  • Research into 1,2,4-triazole derivative compounds, including those bearing similarities to the chemical structure , has explored their antileishmanial activity. Theoretical studies and in vitro tests have shown these derivatives to exist in both thiol and thione forms, with potential as antiparasitic agents in terms of antileishmanial activity (Süleymanoğlu et al., 2017).
  • Another study demonstrated the effect of 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids. These compounds were identified for their cytotoxicity against various cancer cell lines, indicating their potential in cancer therapy (Šermukšnytė et al., 2022).

Other Applications

  • Investigations into the physical and chemical properties of new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols have highlighted the broad application potential of these compounds in medicine, pharmacy, agriculture, and new materials production. The synthesis of these derivatives and their primary pharmacological screening predicted high activity, paving the way for further studies and potential applications (Khilkovets, 2021).

Mechanism of Action

Target of Action

The primary target of this compound is hydrazine . Hydrazine is a highly reactive base and reducing agent used in many industrial and medical applications. In biological systems, hydrazine can affect various biochemical pathways and has been linked to liver and lung damage, seizures, and even coma when exposure is high .

Mode of Action

The compound interacts with its target, hydrazine, through a unique recognition mechanism. This mechanism is based on a hydrazine-triggered addition–cyclisation-retro aldol . This interaction leads to a significant change in the emission signal ratio of the compound, indicating a strong interaction between the compound and hydrazine .

Biochemical Pathways

redox reactions and cellular respiration . Hydrazine is a strong reducing agent that can affect the redox state of cells and disrupt normal cellular functions .

Result of Action

The result of the compound’s action is a large emission signal ratio variation, with more than a 40-fold enhancement in the presence of hydrazine under neutral conditions . This indicates that the compound may be used as a fluorescent probe for detecting hydrazine .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound exhibits a low detection limit for hydrazine, is applicable to the physiological pH range (3–12), and shows a broad linear response range for hydrazine concentrations . These properties suggest that the compound can function effectively in a variety of biological and environmental conditions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Without specific safety data for this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, investigating its biological activity, and assessing its safety and potential applications .

Properties

IUPAC Name

3-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S2/c1-2-19-15(17-18-16(19)20)13-9-11-8-7-10-5-3-4-6-12(10)14(11)21-13/h3-6,9H,2,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOPSQDNCDMMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC3=C(S2)C4=CC=CC=C4CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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